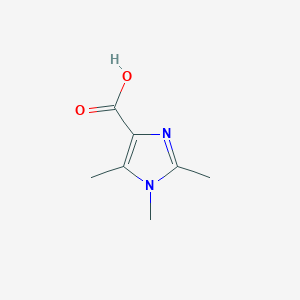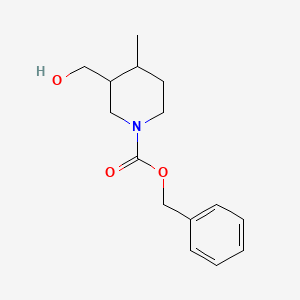![molecular formula C13H13NO3S B13513254 2-Acetylamino-3-benzo[b]thiophen-3-yl-propionic acid CAS No. 63024-19-1](/img/structure/B13513254.png)
2-Acetylamino-3-benzo[b]thiophen-3-yl-propionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetylamino-3-benzo[b]thiophen-3-yl-propionic acid is a compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetylamino-3-benzo[b]thiophen-3-yl-propionic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of benzo[b]thiophene derivatives with acetylamino-propionic acid under acidic or basic conditions to form the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Acetylamino-3-benzo[b]thiophen-3-yl-propionic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
2-Acetylamino-3-benzo[b]thiophen-3-yl-propionic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-Acetylamino-3-benzo[b]thiophen-3-yl-propionic acid involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
- Benzo[b]thiophene-2-propionic acid
- Thiophene-2-boronic acid pinacol ester
- Benzo[b]thien-2-ylboronic acid
Comparison: Compared to these similar compounds, 2-Acetylamino-3-benzo[b]thiophen-3-yl-propionic acid is unique due to its acetylamino group, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and material science .
Properties
CAS No. |
63024-19-1 |
|---|---|
Molecular Formula |
C13H13NO3S |
Molecular Weight |
263.31 g/mol |
IUPAC Name |
2-acetamido-3-(1-benzothiophen-3-yl)propanoic acid |
InChI |
InChI=1S/C13H13NO3S/c1-8(15)14-11(13(16)17)6-9-7-18-12-5-3-2-4-10(9)12/h2-5,7,11H,6H2,1H3,(H,14,15)(H,16,17) |
InChI Key |
CPRQXUYFBNCFQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(CC1=CSC2=CC=CC=C21)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![9,9-Difluoro-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione,aceticacid](/img/structure/B13513221.png)







![1-[(4-chlorophenyl)methyl]-1H-pyrazole-4-sulfonyl fluoride](/img/structure/B13513257.png)

